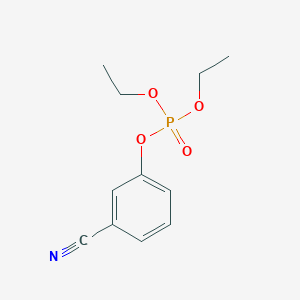
Diethyl 3-cyano-phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-cyano-phenyl phosphate is an organophosphorus compound with the molecular formula C₁₁H₁₄NO₄P and a molecular weight of 255.2069 g/mol . This compound is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to a phosphate ester group. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 3-cyano-phenyl phosphate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with 3-cyanophenol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: Diethyl 3-cyano-phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Sodium hydride or other strong bases are often used to facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Amino-phenyl phosphate derivatives.
Substitution: Various substituted phenyl phosphate esters.
Scientific Research Applications
Diethyl 3-cyano-phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl 3-cyano-phenyl phosphate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Diethyl phenyl phosphate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Diethyl 4-cyano-phenyl phosphate: Similar structure but with the cyano group in the para position, which can affect its reactivity and binding properties.
Diethyl methylphosphonate: Contains a methyl group instead of a phenyl group, leading to different chemical and biological properties
Uniqueness: Diethyl 3-cyano-phenyl phosphate is unique due to the presence of the cyano group in the meta position, which influences its reactivity and interaction with biological targets. This structural feature makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
120579-21-7 |
|---|---|
Molecular Formula |
C11H14NO4P |
Molecular Weight |
255.21 g/mol |
IUPAC Name |
(3-cyanophenyl) diethyl phosphate |
InChI |
InChI=1S/C11H14NO4P/c1-3-14-17(13,15-4-2)16-11-7-5-6-10(8-11)9-12/h5-8H,3-4H2,1-2H3 |
InChI Key |
UMJPNIRIQPRRMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















